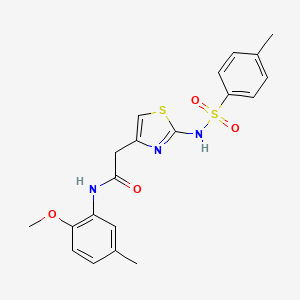![molecular formula C10H9F3O3 B2410261 Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 949009-74-9](/img/structure/B2410261.png)
Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 949009-74-9 . It has a molecular weight of 234.17 . The IUPAC name for this compound is methyl hydroxy [3- (trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, as well as the presence of any functional groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : The synthesis of compounds related to Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate involves multiple steps, including acetylation, esterification, and ester interchange, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Wan-yin, 2002). Similar processes are used in the synthesis of related compounds (Mao, Hu, Wang, Du, & Xu, 2015).
Crystal Structure Analysis : Detailed crystallographic studies reveal how molecules of such compounds interact at the atomic level. For example, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate shows intermolecular interactions forming dimeric structures in crystal packing (Mao et al., 2015).
Biochemical Applications and Activity
Fungicidal Activity : Certain derivatives of this compound have shown moderate fungicidal activity against organisms like Rhizoctonia solani (Liu et al., 2014).
Pharmaceutical Intermediates : Some derivatives are used as intermediates in drug synthesis, demonstrating their significance in pharmaceutical research. For example, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has been explored for its potential as a drug intermediate (Min, 2015).
Organic Compound Synthesis : These compounds are also employed in the synthesis of various organic compounds, showcasing their versatility in chemical reactions (Song, 2011).
Miscellaneous Applications
Deep Sea Fungal Derivatives : Methyl 2-(4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)phenyl) acetate, a derivative, was isolated from deep sea-derived fungus, demonstrating the compound's occurrence in diverse natural environments (Fredimoses et al., 2015).
Use in Electrochemical Studies : The compound and its derivatives have been used in studies exploring electrochemical reactions, such as in the electrochemical fluorination of related compounds (Balandeh et al., 2017).
Solvent-Dependent Fluorescence Studies : The compound's derivatives have been used to study solvent-dependent fluorescence properties, adding to the understanding of photophysical behaviors in different solvents (Klymchenko, Pivovarenko, & Demchenko, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIVXDTWHRCAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

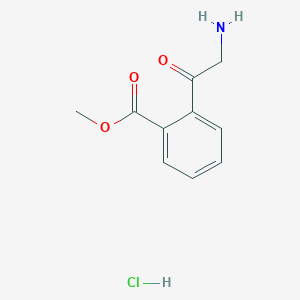
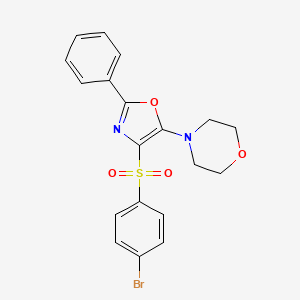
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
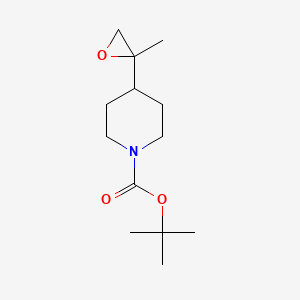

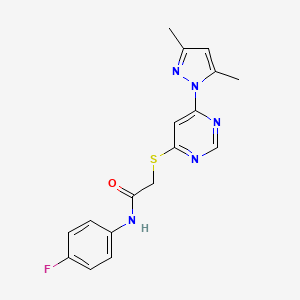

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
